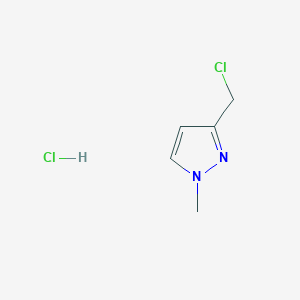

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Description

The exact mass of the compound 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159158. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVUFOZNFZGMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511325 | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88529-80-0 | |

| Record name | 88529-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride molecular weight

An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, providing the field-proven insights necessary to effectively utilize this versatile chemical building block.

Core Chemical Identity and Physicochemical Properties

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole ring, which is a cornerstone scaffold in modern medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic applications. Its identity is defined by the Chemical Abstracts Service (CAS) number 88529-80-0 .[1]

The presence of a reactive chloromethyl group at the 3-position of the pyrazole ring makes it a potent electrophile, primed for nucleophilic substitution reactions. This feature is central to its utility as a building block for constructing more complex molecular architectures.

Quantitative Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂N₂ | [1] |

| Molecular Weight | 167.04 g/mol | [1] |

| CAS Number | 88529-80-0 | [1] |

| Appearance | Solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES Code | CN1N=C(CCl)C=C1.[H]Cl | [1] |

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is not merely a simple heterocycle; it is recognized as a "privileged scaffold" in drug discovery. This designation is earned due to its ability to bind to multiple, diverse biological targets through various non-covalent interactions. Its planar structure, combined with strategically positioned nitrogen atoms capable of acting as hydrogen bond donors and acceptors, allows for versatile molecular recognition.

The significance of this scaffold is underscored by the number of U.S. FDA-approved drugs that incorporate a pyrazole core. These drugs span a wide range of therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), infectious diseases, and neurological conditions.[3][4] A recent analysis revealed that between 2014 and 2023, 20 new drugs containing the pyrazole scaffold were approved, with 45% of them being for cancer treatment.[4] This track record establishes a strong precedent for the development of new chemical entities based on this framework.

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and reliable method involves the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, followed by salt formation. This approach is favored for its high efficiency and the availability of starting materials.

Proposed Synthetic Workflow

The logical flow from the precursor alcohol to the final hydrochloride salt is outlined below. This two-step process is designed for efficiency and control.

Caption: Synthetic workflow for 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a self-validating system based on established chemical principles for converting a primary alcohol to a hydrochloride salt.

Step 1: Chlorination of (1-methyl-1H-pyrazol-3-yl)methanol

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq).

-

Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform. The choice of an aprotic solvent is critical to prevent quenching of the thionyl chloride.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise via the dropping funnel over 30 minutes. The slight excess of thionyl chloride ensures the complete conversion of the alcohol.

-

Causality: Thionyl chloride is an excellent reagent for this transformation because it reacts with the alcohol to form an intermediate alkyl chlorosulfite. This intermediate then undergoes an internal nucleophilic substitution (Sₙi) reaction, where the chloride attacks the carbon, and the leaving group decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. This decomposition is irreversible and drives the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the excess thionyl chloride and the HCl generated. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(chloromethyl)-1-methyl-1H-pyrazole.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base obtained in Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Precipitation: To this solution, add a solution of hydrogen chloride in diethyl ether (commercially available, typically 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Trustworthiness: The insolubility of the ionic hydrochloride salt in nonpolar organic solvents like ether provides a simple and effective method for purification via precipitation, separating it from non-basic organic impurities.

-

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the reactivity of the C-Cl bond in the chloromethyl group. This group functions as a potent electrophile, making it an ideal substrate for Sₙ2 reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of the 1-methyl-pyrazole moiety into larger, more complex molecules.

Key Transformation Pathways

Caption: Reactivity of the chloromethyl group in Sₙ2 substitutions.

This reactivity is frequently exploited in medicinal chemistry. For instance, in the synthesis of novel enzyme inhibitors, the pyrazole building block can be tethered to other pharmacophoric fragments through ether, amine, or thioether linkages formed via this reaction.[5] The choice of nucleophile and reaction conditions allows for precise control over the final molecular structure, enabling the systematic exploration of a chemical space around the pyrazole core.

Safe Handling, Storage, and Disposal

Trustworthiness in safety is paramount. 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] It falls under UN Hazard Class 8, Packing Group II.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, adhering to the recommended 2-8°C temperature range.[1] This prevents degradation from moisture and atmospheric contaminants.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be treated as hazardous chemical waste.

Conclusion: A Strategic Asset for Modern Synthesis

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is more than just a chemical reagent; it is a strategic building block for the rapid and efficient synthesis of novel compounds. Its stable, easy-to-handle salt form, combined with the versatile reactivity of the chloromethyl group, provides a reliable entry point for incorporating the medicinally-proven pyrazole scaffold. For researchers in drug discovery and materials science, mastering the use of this compound opens a direct path to innovative molecular design and development.

References

-

LookChem. 3-(Chloromethyl)-1-methyl-1H-pyrazole. [Link]

-

Makawana, J. A., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research. [Link]

Sources

- 1. 88529-80-0|3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure is a versatile framework for developing agents across a wide therapeutic spectrum, including treatments for cancer, inflammation, and infectious diseases.[3][4][5] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, underscoring its importance in drug discovery.[1]

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly valuable and reactive building block for synthesizing a diverse library of these derivatives. The presence of the N1-methyl group is a key design feature; it prevents the tautomerism often observed in N-unsubstituted pyrazoles, thereby simplifying reactions and ensuring regiochemical integrity.[6][7] The chloromethyl group at the C3 position serves as a potent electrophilic handle, enabling straightforward alkylation of various nucleophiles via nucleophilic substitution reactions.

This guide provides an in-depth exploration of the synthetic utility of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl. It offers detailed, field-proven protocols for its reaction with nitrogen, oxygen, and sulfur nucleophiles, explains the rationale behind experimental choices, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.

Core Reaction Principle: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion from the chloromethyl group by a nucleophile (Nu:). This reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The hydrochloride salt form of the reagent necessitates the use of a base to either neutralize the HCl in situ or to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

Caption: General SN2 mechanism for pyrazole derivative synthesis.

Critical Safety and Handling Procedures

3-(Chloromethyl)-1-methyl-1H-pyrazole HCl and related chloromethyl heterocycles are potent alkylating agents and should be handled with care.

-

Hazard Profile: Classified as causing severe skin burns, eye damage, and potential respiratory irritation.[8][9] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. A face shield is recommended when handling larger quantities.

-

Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases or oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol 1: Synthesis via N-Alkylation of Amines

The formation of a C-N bond by alkylating primary or secondary amines is a fundamental transformation for creating analogues of bioactive molecules, including kinase inhibitors.[12]

Causality & Experimental Rationale: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is sufficiently strong to neutralize the HCl salt and deprotonate anilinic or aliphatic amines to facilitate the reaction, while being mild enough to prevent side reactions. It is also easily removed during aqueous work-up. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively dissolves the reagents and facilitates the SN2 mechanism.

Caption: Experimental workflow for the N-alkylation protocol.

Detailed Step-by-Step Methodology: N-Alkylation

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), add the amine/aniline substrate (1.0 eq).

-

Reagent Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.2-0.5 M. To this solution, add 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl (1.05-1.2 eq) followed by powdered anhydrous potassium carbonate (2.5-3.0 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Recommended Value/Reagent | Rationale |

| Electrophile | 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl | Provides the core pyrazole scaffold. |

| Nucleophile | Primary/Secondary Amine or Aniline (1.0 eq) | The molecule to be functionalized. |

| Base | K₂CO₃, Cs₂CO₃, or Et₃N (2.5-3.0 eq) | Neutralizes HCl and deprotonates the nucleophile. |

| Solvent | Anhydrous DMF, Acetonitrile, or DMSO | Polar aprotic solvent to facilitate SN2 reaction. |

| Temperature | 60-100 °C | Provides activation energy for the reaction. |

| Time | 4-24 hours | Varies based on the nucleophilicity of the amine. |

Protocol 2: Synthesis via O-Alkylation of Phenols

The synthesis of aryl ethers containing a pyrazole moiety is another critical route to novel compounds, including potential anti-fibrosis agents like pirfenidone analogues.[13][14][15]

Causality & Experimental Rationale: Phenols are generally less nucleophilic than amines and require a stronger base to be deprotonated into the more reactive phenoxide anion. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for this purpose, generating hydrogen gas as the only byproduct. The reaction must be conducted under strictly anhydrous conditions as NaH reacts violently with water. The choice of an aprotic polar solvent like DMF or THF is crucial to prevent proton sources from quenching the phenoxide and to favor O-alkylation over potential C-alkylation.[16][17]

Detailed Step-by-Step Methodology: O-Alkylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous DMF (or THF) to a concentration of 0.2-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Reagent Addition: Re-cool the mixture to 0 °C and add a solution of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl (1.1 eq) in a small amount of anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (40-60 °C) may be required for less reactive phenols.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Follow steps 5-8 from the N-Alkylation protocol.

| Parameter | Recommended Value/Reagent | Rationale |

| Nucleophile | Phenol or substituted phenol (1.0 eq) | The hydroxyl-containing substrate. |

| Base | NaH (1.2 eq) or K₂CO₃ (3.0 eq) | NaH for complete deprotonation; K₂CO₃ for activated phenols. |

| Solvent | Anhydrous DMF or THF | Aprotic solvent to stabilize the phenoxide and avoid C-alkylation. |

| Temperature | 0 °C to 60 °C | Initial deprotonation at 0°C for safety; reaction may require heat. |

| Time | 6-24 hours | Dependent on the acidity and steric hindrance of the phenol. |

Protocol 3: Synthesis via S-Alkylation of Thiols

Thioethers are important functionalities in drug design. Thiols are excellent nucleophiles, and their alkylation often proceeds under milder conditions than their oxygen counterparts.

Causality & Experimental Rationale: Thiols are generally more acidic and more nucleophilic than the corresponding alcohols.[18] This enhanced reactivity means that a milder base, such as potassium carbonate, is usually sufficient to form the highly nucleophilic thiolate anion. The reaction often proceeds to completion at room temperature, providing a more energy-efficient and selective transformation.

Detailed Step-by-Step Methodology: S-Alkylation

The protocol is nearly identical to the N-Alkylation procedure.

-

Follow steps 1-2 of the N-Alkylation protocol, substituting the amine with the desired thiol (1.0 eq).

-

The reaction can typically be run at room temperature. Stir for 2-8 hours. Gentle heating (40 °C) can be applied if the reaction is sluggish.

-

Monitor and work-up as described in the N-Alkylation protocol (steps 4-8).

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated (sterically hindered or electron-poor) nucleophile. | 1. For phenols, switch from K₂CO₃ to NaH. 2. Increase temperature in 10-20 °C increments. 3. Increase reaction time; consider a more forcing solvent like DMSO. |

| Multiple Products on TLC | 1. C-alkylation of phenols. 2. Di-alkylation of a primary amine. 3. Degradation of starting material or product. | 1. Ensure strictly aprotic conditions; use NaH in THF/DMF. 2. Use a slight excess of the amine or add the electrophile slowly at a low temperature. 3. Reduce reaction temperature and/or time. |

| Starting Material Remains | 1. Insufficient equivalents of electrophile or base. 2. Reaction has not reached completion. 3. Inactive reagents (e.g., old NaH). | 1. Re-check stoichiometry; add a small additional portion of the limiting reagent. 2. Extend the reaction time. 3. Use a fresh bottle of the base. |

Conclusion

3-(Chloromethyl)-1-methyl-1H-pyrazole HCl is a robust and versatile electrophile for the synthesis of diverse pyrazole-containing molecules. By carefully selecting the base, solvent, and temperature, researchers can efficiently perform N-, O-, and S-alkylation reactions to generate novel compounds for screening in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for these synthetic endeavors, emphasizing safety, efficiency, and a rational approach to experimental design.

References

-

MDPI. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

ResearchGate. (2011). (PDF) Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. [Link]

-

Kukushkin, V. Y., & Pombeiro, A. J. (2003). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Journal of Biological Inorganic Chemistry. [Link]

-

ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Royal Society of Chemistry. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]

-

Sancak, K. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society. [Link]

-

ResearchGate. (2016). (PDF) Chloromethylation of pyrazole ring. [Link]

-

Royal Society of Chemistry. (2021). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry. [Link]

- Google Patents. (n.d.).

-

Molbase. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

-

ResearchGate. (2008). Noncatalytic alkylation of phenol with 1,3,5-trimethyl-1 H pyrazol-4-ylmethanol. [Link]

-

Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

-

ResearchGate. (2021). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. [Link]

-

Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Hsieh, T. H., et al. (2006). A practical approach for regioselective mono-nitration of phenols under mild conditions. Tetrahedron Letters. [Link]

-

National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. PMC. [Link]

-

ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. [Link]

-

RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

-

National Institutes of Health (NIH). (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

National Institutes of Health (NIH). (n.d.). Novel pirfenidone derivatives: synthesis and biological evaluation. PMC. [Link]

-

ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic positions. [Link]

-

MDPI. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules. [Link]

-

Royal Society of Chemistry. (2020). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Advances. [Link]

-

National Institutes of Health (NIH). (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. biosynth.com [biosynth.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyrazoles: A Guide for Researchers in Medicinal Chemistry

Introduction: The Strategic Importance of Functionalized Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of targeted therapeutics. The functionalization of the pyrazole core is paramount in modulating the pharmacological profile of these molecules. Among the various synthetic handles, the 3-(chloromethyl) group serves as a highly versatile electrophilic site, enabling the introduction of a wide array of functional groups through nucleophilic substitution. This allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for optimizing drug-receptor interactions and enhancing pharmacokinetic properties.

This guide provides a comprehensive overview of the experimental protocols for nucleophilic substitution on 3-(chloromethyl)pyrazoles. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation in their work. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for various nucleophiles, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The SN2 Pathway and Controlling Regioselectivity

The nucleophilic substitution on 3-(chloromethyl)pyrazoles predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a single-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, leading to the displacement of the chloride leaving group in a concerted fashion.[4]

The SN2 Reaction at the 3-(Chloromethyl) Group

The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the pyrazole ring. The SN2 mechanism is favored due to the primary nature of the carbon center, which minimizes steric hindrance for the incoming nucleophile.[5] The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are partially bonded to the carbon atom.[3]

Diagram of the SN2 Reaction Mechanism

Caption: Generalized SN2 mechanism at the chloromethyl group.

A Critical Consideration: Regioselectivity and Potential Side Reactions

A key challenge in the functionalization of N-unsubstituted pyrazoles is the potential for competitive N-alkylation at the pyrazole ring nitrogens.[6] The pyrazole anion, formed under basic conditions, is a potent nucleophile. To favor the desired C-alkylation at the 3-(chloromethyl) group, several strategies can be employed:

-

Protection of the Pyrazole Nitrogen: The most straightforward approach is to protect the pyrazole nitrogen with a suitable protecting group, such as a triphenylmethyl (trityl) or a para-methoxybenzyl (PMB) group. This removes the nucleophilic site on the ring, directing the reaction exclusively to the chloromethyl group.

-

Choice of Base and Solvent: The choice of base and solvent can significantly influence the N- versus C-alkylation ratio. Non-polar, aprotic solvents and milder bases can favor C-alkylation.

-

N-Substituted Pyrazoles: Whenever possible, starting with an N-substituted 3-(chloromethyl)pyrazole is the most effective way to circumvent the issue of regioselectivity. The substituent on the nitrogen atom can also be chosen to modulate the electronic properties of the pyrazole ring.

Preparation of Starting Material: 3-(Chloromethyl)pyrazole Hydrochloride

A common precursor for these reactions is 3-(chloromethyl)pyrazole, often used as its hydrochloride salt for improved stability and handling. A general synthetic approach involves the chlorination of 3-(hydroxymethyl)pyrazole.

Protocol: Synthesis of 3-(Chloromethyl)pyrazole Hydrochloride

-

Reaction Setup: To a stirred solution of 3-(hydroxymethyl)pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂. The resulting solid residue is the hydrochloride salt of 3-(chloromethyl)pyrazole. This can be further purified by recrystallization from a suitable solvent system like isopropanol/ether.

Experimental Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for the reaction of 3-(chloromethyl)pyrazoles with a range of common nucleophiles. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using sensitive reagents.

Diagram of the General Experimental Workflow

Caption: General workflow for nucleophilic substitution on 3-(chloromethyl)pyrazoles.

Protocol 1: Synthesis of 3-(Aminomethyl)pyrazoles

The introduction of an amino group is a common transformation in drug discovery to introduce a basic center for salt formation or to act as a hydrogen bond donor/acceptor.

-

Materials:

-

3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)

-

Amine (primary or secondary, 2.0-3.0 eq)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq)

-

Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), or Dichloromethane (DCM))

-

-

Procedure:

-

To a solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.

-

Add the 3-(chloromethyl)pyrazole hydrochloride portion-wise to the stirred mixture.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-(aminomethyl)pyrazole.

-

Protocol 2: Synthesis of 3-(Azidomethyl)pyrazoles

The azide moiety is a versatile functional group that can be readily converted to an amine via reduction or participate in "click" chemistry reactions (Huisgen cycloaddition).

-

Materials:

-

3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)

-

Sodium azide (NaN₃, 1.5-2.0 eq)

-

Solvent (e.g., DMF or DMSO)

-

-

Procedure:

-

Dissolve the 3-(chloromethyl)pyrazole hydrochloride in the solvent.

-

Add sodium azide portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-(azidomethyl)pyrazole can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

-

Protocol 3: Synthesis of 3-(Thiomethyl)pyrazoles

The introduction of a thioether linkage is important for mimicking certain biological interactions and for further functionalization through oxidation to sulfoxides or sulfones.

-

Materials:

-

3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)

-

Thiol (1.1 eq)

-

Base (e.g., K₂CO₃ or NaH, 1.2 eq)

-

Solvent (e.g., DMF or ACN)

-

-

Procedure:

-

To a solution of the thiol in the solvent, add the base at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes to form the thiolate anion.

-

Add a solution of 3-(chloromethyl)pyrazole hydrochloride in the same solvent dropwise to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Protocol 4: Synthesis of 3-(Cyanomethyl)pyrazoles

The cyano group is a useful precursor for the synthesis of carboxylic acids, amides, and amines.

-

Materials:

-

3-(Chloromethyl)pyrazole hydrochloride (1.0 eq)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)

-

Solvent (e.g., DMSO or DMF)

-

-

Procedure:

-

Dissolve the 3-(chloromethyl)pyrazole hydrochloride in the solvent.

-

Add the cyanide salt portion-wise at room temperature. Caution: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Carefully pour the reaction mixture into a large volume of water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts thoroughly with water and brine to remove residual cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting 3-(cyanomethyl)pyrazole by column chromatography or recrystallization.

-

Data Summary: Representative Reaction Conditions

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Amine | R¹R²NH | K₂CO₃, Et₃N | ACN, DMF | 50-80 | 2-12 |

| Azide | NaN₃ | - | DMF, DMSO | 25-50 | 1-6 |

| Thiol | RSH | K₂CO₃, NaH | DMF, ACN | 0 to 25 | 1-4 |

| Cyanide | NaCN, KCN | - | DMSO, DMF | 25-60 | 2-8 |

Product Analysis and Characterization

The successful synthesis of the desired substituted pyrazole should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The appearance of a new signal corresponding to the methylene protons adjacent to the pyrazole ring and the newly introduced functional group, and the disappearance of the signal for the chloromethyl protons are key indicators of a successful reaction.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the characteristic stretch of the azide (~2100 cm⁻¹) or cyano (~2250 cm⁻¹) group.[8]

Troubleshooting and Further Considerations

-

Low Yields: If the reaction yields are low, consider increasing the reaction temperature, changing the solvent to a more polar aprotic one (e.g., DMF or DMSO), or using a stronger base (for reactions that require one). Ensure that the starting materials are pure and dry.

-

Mixture of Products: If a mixture of N- and C-alkylated products is observed, consider protecting the pyrazole nitrogen before performing the substitution reaction.

-

No Reaction: If no reaction occurs, ensure that the nucleophile is sufficiently reactive. For weaker nucleophiles, the use of a phase-transfer catalyst may be beneficial. Also, confirm the integrity of the 3-(chloromethyl)pyrazole starting material.

Conclusion

The nucleophilic substitution on 3-(chloromethyl)pyrazoles is a robust and versatile method for the synthesis of a diverse range of functionalized pyrazole derivatives. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions to manage regioselectivity, researchers can efficiently generate novel compounds with potential therapeutic applications. The protocols provided in this guide serve as a starting point for the exploration of this important synthetic transformation in the pursuit of new and improved drug candidates.

References

-

[Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Semantic Scholar.]([Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for Monitoring Reactions with 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl: A Comprehensive Guide

An Application Note from the Senior Application Scientist

Abstract

This guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl. As a critical building block in pharmaceutical and agrochemical synthesis, robust and reliable analytical methods are paramount for ensuring reaction completion, optimizing yield, and controlling impurity profiles.[1][2][3][4] This document is intended for researchers, process chemists, and quality control analysts in drug development and manufacturing. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for both qualitative and quantitative analysis. Furthermore, we will discuss the principles of in-situ reaction monitoring for gaining deeper mechanistic insights.

Introduction: The Significance of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly reactive heterocyclic intermediate. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs.[4][5] The chloromethyl group at the 3-position serves as a reactive handle, primarily for nucleophilic substitution (SN) reactions, allowing for the facile introduction of diverse functional groups.[6][7]

Given its reactivity, monitoring reactions involving this intermediate is crucial for several reasons:

-

Ensuring Complete Consumption: Unreacted starting material can be a critical impurity that is difficult to remove in downstream steps.

-

Quantifying Product Formation: Accurate quantification is essential for determining reaction yield and efficiency.

-

Identifying Side-Products: The reactive nature of the chloromethyl group can lead to the formation of byproducts (e.g., dimers, hydrolysis products) that must be identified and controlled.

-

Optimizing Reaction Conditions: Real-time or frequent monitoring allows chemists to build kinetic profiles, understand reaction mechanisms, and optimize parameters like temperature, time, and reagent stoichiometry.[8]

This guide provides the foundational analytical methodologies to achieve these goals, ensuring the development of robust and reproducible chemical processes.

General Workflow for Reaction Monitoring

A typical offline analysis involves carefully taking a sample from the reaction mixture, quenching the reaction to prevent further transformation, and preparing it for analysis. This systematic approach ensures that the analytical result is a true snapshot of the reaction at the time of sampling.

Caption: General workflow for offline reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring the progress of most organic reactions involving non-volatile and thermally stable compounds. For pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) with UV detection is particularly effective.[9][10]

Causality Behind Method Choices: We select an RP-HPLC method because the starting material, intermediates, and final products are typically polar to moderately non-polar, making them ideal for separation on a non-polar stationary phase like C18. A UV detector is chosen because the pyrazole ring is a chromophore that absorbs UV light, allowing for sensitive detection. Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase helps to produce sharp, symmetrical peaks by suppressing silanol interactions on the column and ensuring consistent ionization of the analytes.

Protocol: RP-HPLC for Reaction Monitoring

Objective: To separate and quantify 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl, nucleophilic reagents, and the resulting product(s).

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| HPLC System | Standard system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min.[9] |

| Column Temperature | 30 °C. |

| Detection | UV at 210 nm or 220 nm (or PDA detector scanning 200-400 nm). |

| Injection Volume | 5-10 µL.[9] |

Step-by-Step Methodology:

-

Sample Preparation: a. Carefully withdraw ~50 µL from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 mixture of Mobile Phase A and B in a pre-weighed HPLC vial. The dilution factor should be adjusted to ensure the final concentration is within the linear range of the detector. c. Cap the vial and vortex thoroughly.

-

System Suitability: a. Before running samples, inject a standard solution containing known concentrations of the starting material and product. b. Verify that the system meets predefined criteria for resolution (>2.0 between key peaks), tailing factor (<1.5), and reproducibility (%RSD <2% for 5 replicate injections).

-

Analysis: a. Place the prepared sample vial(s) in the autosampler. b. Run the HPLC method.

-

Data Interpretation: a. Identify peaks based on their retention times, which should be established using pure standards. The starting material, being more polar, will typically elute earlier than the less polar product of a nucleophilic substitution. b. Integrate the peak areas. c. Calculate the percent conversion by monitoring the disappearance of the starting material relative to the appearance of the product. The area percent method can be used for a quick estimation, but for accurate quantification, a calibration curve should be generated using standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally sensitive technique ideal for analyzing volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying residual starting material and any volatile byproducts or impurities.[11][12] Alkyl halides, such as our target molecule, are well-suited for GC analysis.[13]

Causality Behind Method Choices: The choice of GC-MS is driven by its high resolving power and the definitive identification provided by the mass spectrometer. A mid-polar column (e.g., 6% cyanopropylphenyl) is effective for separating compounds with varying polarity like the starting material and potential side products.[13] The HCl salt is not volatile; therefore, the sample must be neutralized and extracted into an organic solvent before injection.

Protocol: GC-MS for Impurity Profiling

Objective: To detect and identify trace levels of 3-(Chloromethyl)-1-methyl-1H-pyrazole and other volatile species in the reaction mixture.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| GC-MS System | GC with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole). |

| Column | VF-624ms (or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min. |

| Injector Temp. | 250 °C. |

| Oven Program | Hold at 60 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min. |

| MS Transfer Line | 250 °C. |

| Ion Source Temp. | 230 °C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Range | 40-400 m/z. |

Step-by-Step Methodology:

-

Sample Preparation: a. Withdraw ~100 µL from the reaction vessel. b. Quench in 1 mL of water. c. Carefully neutralize the sample with a saturated sodium bicarbonate solution until effervescence ceases. d. Extract the aqueous layer with 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). e. Vortex vigorously, then allow the layers to separate. f. Transfer the organic layer to a GC vial. A drying agent (e.g., anhydrous Na₂SO₄) can be added if necessary.

-

Analysis: a. Inject 1 µL of the prepared organic solution into the GC-MS.

-

Data Interpretation: a. Identify compounds by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and comparing them to a spectral library (e.g., NIST). b. The molecular ion of 3-(Chloromethyl)-1-methyl-1H-pyrazole (free base) would be expected at m/z 130, with a characteristic isotopic pattern for the chlorine atom (M+2 peak at ~32% of the M peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards, provided a certified internal standard is used.[14][15] It is an excellent tool for confirming the structure of the final product and identifying unexpected isomers or byproducts.[16]

Causality Behind Method Choices: ¹H NMR is chosen for its speed and the wealth of information it provides on the molecular structure. Key diagnostic signals, such as the disappearance of the starting material's -CH₂Cl protons and the appearance of new signals for the product's corresponding protons, provide unambiguous evidence of the reaction's progress. An internal standard with a known concentration and a signal in a clear region of the spectrum allows for direct calculation of the concentration of other species.

Protocol: ¹H NMR for Structural Confirmation and Quantification

Objective: To monitor the conversion of starting material to product and confirm the structure of the product.

Instrumentation and Parameters:

| Parameter | Recommended Setting |

| NMR Spectrometer | 400 MHz or higher. |

| Solvent | DMSO-d₆ (if reaction solvent is DMSO) or CDCl₃ (after extraction). Choose a solvent that dissolves all components. |

| Internal Standard | Maleic acid, 1,3,5-trimethoxybenzene, or another suitable standard with a known purity and non-overlapping peaks. |

| Pulse Program | Standard single pulse experiment with sufficient relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton). |

| Number of Scans | 16 or higher for good signal-to-noise. |

Step-by-Step Methodology:

-

Sample Preparation: a. Withdraw ~100 µL from the reaction mixture. b. If necessary, quench and perform a work-up (e.g., extraction) to remove interfering salts or reagents. Evaporate the solvent. c. Accurately weigh a specific amount of the crude reaction mixture into an NMR tube. d. Accurately weigh and add a known amount of the internal standard. e. Add ~0.6 mL of the deuterated solvent, cap, and mix until fully dissolved.

-

Analysis: a. Acquire the ¹H NMR spectrum. b. Process the spectrum (phase and baseline correction).

-

Data Interpretation: a. Qualitative: Identify the characteristic signals for the starting material (e.g., -CH₂Cl singlet ~4.7 ppm, N-CH₃ singlet ~3.8 ppm in CDCl₃) and the product. For a substitution reaction with a nucleophile 'Nu', the -CH₂Cl signal will disappear and be replaced by a new -CH₂-Nu signal at a different chemical shift. b. Quantitative: Integrate the area of a well-resolved peak for the product (A_prod), the starting material (A_sm), and the internal standard (A_std). Knowing the moles of the internal standard (moles_std) and the number of protons for each integrated signal (N_prod, N_sm, N_std), the moles of the product and starting material can be calculated:

-

molesanalyte = (Aanalyte / Nanalyte) * (Nstd / Astd) * molesstd

-

Caption: Logical relationship of key NMR signals during reaction.

Method Selection and Validation

The choice of analytical method depends on the specific information required. HPLC is excellent for routine quantitative monitoring, GC-MS excels at trace volatile analysis, and NMR provides definitive structural proof. For robust process development, results from one technique should ideally be confirmed by another.

All analytical methods developed for pharmaceutical applications must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[17][18][19] This involves formally documenting the method's specificity, linearity, range, accuracy, precision, and robustness.

Advanced Monitoring: In-Situ Spectroscopy

For a deeper understanding of reaction kinetics and mechanisms, in-situ (real-time) monitoring is invaluable.[20][21] Techniques like ReactIR™, which uses an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, can track the concentration of key species by monitoring their characteristic infrared absorption bands.[22][23] This eliminates the need for sampling and quenching, providing a continuous and accurate profile of the reaction as it happens.

Conclusion

Effectively monitoring reactions of 3-(Chloromethyl)-1-methyl-1H-pyrazole HCl is fundamental to developing safe, efficient, and reproducible synthetic processes. This guide outlines robust and reliable protocols for HPLC, GC-MS, and NMR analysis. By selecting the appropriate technique and adhering to systematic protocols, researchers can gain critical insights into their chemical transformations, leading to accelerated development timelines and higher quality products. The implementation of these methods provides a solid analytical foundation for any project utilizing this versatile chemical intermediate.

References

- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).

- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. Available at: [Link]

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

-

In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. ACS Publications. Available at: [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Technovalley. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Pyrazole structure highlighting the nucleophilic and electrophilic positions. ResearchGate. Available at: [Link]

-

Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]

-

ReactIR In Situ Spectroscopy. Mettler Toledo. Available at: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at: [Link]

-

Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]

-

In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

-

Pyrazole. University of Basrah. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

-

Reaction Monitoring. Bruker. Available at: [Link]

-

Analytical method validation: A brief review. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

-

Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. ResearchGate. Available at: [Link]

-

3-(Chloromethyl)-1-methyl-1H-pyrazole. LookChem. Available at: [Link]

-

Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

-

In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme.de [thieme.de]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction Monitoring | Bruker [bruker.com]

- 9. ijcpa.in [ijcpa.in]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. particle.dk [particle.dk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mt.com [mt.com]

- 22. mt.com [mt.com]

- 23. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Synthesis of N-Substituted Methyl-Pyrazoles via Reaction of 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs and promising clinical candidates.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold for designing potent and selective therapeutic agents. Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2] The functionalization of the pyrazole ring, particularly through N-alkylation, allows for the precise tuning of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[3][4][5]

This application note provides a detailed guide to a crucial synthetic transformation: the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with various amines. This reaction is a robust and versatile method for introducing diverse functionalities onto the pyrazole scaffold, paving the way for the exploration of novel chemical space in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical nucleophilic substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The hydrochloride salt of the starting material plays a dual role: it enhances the stability of the reagent and, upon reaction with a base, generates the free base of the pyrazole in situ.

The presence of a suitable base is critical to neutralize the hydrochloric acid that is both part of the starting material and generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The choice of base and solvent is crucial for achieving optimal yields and minimizing side reactions.

Caption: General reaction mechanism for the nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-pyrazole with an amine.

Experimental Protocol: A Self-Validating System

This protocol provides a general procedure for the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with a primary or secondary amine. The quantities and conditions can be adapted based on the specific amine used.

Materials and Reagents:

-

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glassware for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq).

-

Add the amine (1.1 - 1.5 eq) to the flask.

-

Suspend the reactants in a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of the pyrazole starting material).

-

Add a base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), to the mixture. The use of an inorganic base like potassium carbonate can simplify the workup.

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the reactivity of the amine. Aromatic amines may require higher temperatures than aliphatic amines.[6][7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. Visualize the spots under a UV lamp. The reaction is complete when the starting pyrazole spot is no longer visible.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an inorganic base was used, filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product, as determined by TLC, and concentrate under reduced pressure to yield the final N-substituted methyl-pyrazole.

-

Caption: A streamlined workflow for the synthesis and purification of N-substituted methyl-pyrazoles.

Data Presentation: Key Reaction Parameters

The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table summarizes typical parameters that can be used as a starting point for optimization.

| Parameter | Typical Range/Options | Rationale and Field-Proven Insights |

| Amine Substrate | Primary and Secondary Aliphatic or Aromatic Amines | Aliphatic amines are generally more nucleophilic and react at lower temperatures than aromatic amines.[7] Sterically hindered amines may require longer reaction times or higher temperatures. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | An inorganic base like K₂CO₃ is often preferred for ease of removal during workup. Organic bases like Et₃N are soluble in the reaction medium and can be effective but require aqueous extraction for removal. |

| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dichloromethane (DCM) | Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions. DMF can be particularly effective for less reactive amines due to its higher boiling point. |

| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the nucleophilicity of the amine. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish. |

| Reaction Time | 2 to 24 hours | The reaction time is dependent on the specific substrates and conditions used. Close monitoring by TLC is essential to determine the point of completion. |

Safety and Handling Precautions

-

3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride and its derivatives are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.[8][9][10][11][12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]

-

Amines can be corrosive and have strong odors. Handle with care.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[8][9][10][11][12]

Conclusion

The reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with amines is a powerful and versatile tool in the arsenal of medicinal chemists. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of novel pyrazole derivatives for biological screening. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this important synthetic transformation in drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10185–10198. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2021). Molecules, 26(11), 3324. [Link]

-

ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2015). ARKIVOC, 2015(7), 63-76. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(15), 10185–10198. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10843–10853. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-10. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3409. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 10843-10853. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). Google Patents.

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3409. [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved January 27, 2026, from [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(23), 8565. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2023). SlideShare. Retrieved January 27, 2026, from [Link]

-